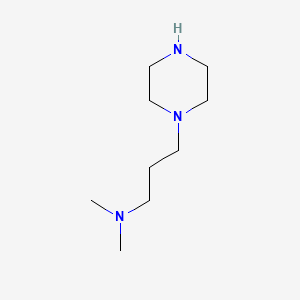

1-(3-Dimethylaminopropyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-piperazin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)6-3-7-12-8-4-10-5-9-12/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRGRZJKGMBHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371223 | |

| Record name | 1-(3-dimethylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-96-3 | |

| Record name | N,N-Dimethyl-1-piperazinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-dimethylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Dimethylamino)propyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Dimethylaminopropyl)piperazine (CAS 877-96-3) for Advanced Research Applications

This guide provides an in-depth technical examination of 1-(3-Dimethylaminopropyl)piperazine, CAS Number 877-96-3. It is intended for researchers, chemists, and drug development professionals who utilize complex chemical intermediates. We will move beyond simple data recitation to explore the causality behind its properties, the logic of its synthesis, and its strategic applications in modern research, particularly in the pharmaceutical sector.

Section 1: Core Physicochemical and Structural Characteristics

This compound is a bifunctional organic compound featuring both a piperazine ring and a tertiary dimethylaminopropyl side chain. This unique combination imparts a set of physicochemical properties that make it a valuable building block in organic synthesis.

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry.[1] It often serves to introduce a basic and hydrophilic group, which can optimize the pharmacokinetic profile of a drug candidate.[1] The N,N-dimethylpropanamine tail further modulates the molecule's basicity and steric profile, offering a secondary site for interaction or further functionalization.

Structural Representation

Caption: Chemical Structure of this compound.

Key Physicochemical Properties

The compound's properties are summarized below. It exists as a liquid at room temperature, a characteristic stemming from its relatively low molecular weight and asymmetric structure which hinders efficient crystal packing.

| Property | Value | Source(s) |

| CAS Number | 877-96-3 | [2] |

| Molecular Formula | C₉H₂₁N₃ | [2] |

| Molecular Weight | 171.28 g/mol | [2] |

| Appearance | Liquid | |

| Purity | ≥98.0% (by GC) | |

| Boiling Point | 100-102°C at 5 mm Hg; 77°C (unspecified pressure) | [3][4][5] |

| Density | 0.911 g/cm³ | [4][5] |

| Refractive Index | n20/D 1.478 | [5] |

| Synonyms | N,N-Dimethyl-1-piperazinepropanamine, N,N-Dimethyl-3-piperazinopropylamine | [2] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via nucleophilic substitution. A common and efficient laboratory-scale method involves the reaction of piperazine with a suitable 3-carbon electrophile bearing a terminal dimethylamino group.[3]

Workflow for Synthesis

Caption: A typical laboratory synthesis workflow.

Detailed Synthesis Protocol

This protocol is based on a documented laboratory procedure.[3] The system is self-validating; successful progression through each step (e.g., removal of solids, successful distillation at the expected temperature) confirms the reaction's progress.

-

Reactor Setup: Charge a suitable reaction vessel with 500 mL of ethanol, 100 g (approx. 1.2 moles) of piperazine, 72 g (0.455 moles) of 3-chloro-N,N-dimethylpropanamine hydrochloride, and 110 g (approx. 1.3 moles) of sodium bicarbonate.[3]

-

Expert Insight: Piperazine is used in significant excess to favor mono-alkylation and minimize the formation of the bis-alkylated byproduct. Sodium bicarbonate is a crucial, mild base that neutralizes the HCl generated from the hydrochloride salt and the reaction itself, driving the equilibrium towards the product.[3]

-

-

Reaction: Heat the mixture under reflux for approximately 7 hours.[3] Monitor the reaction progress if desired using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Initial Workup: Allow the reaction mixture to cool to ambient temperature. The inorganic salts (NaCl and excess NaHCO₃) will precipitate. Filter the mixture to remove these solids.[3]

-

Concentration: Concentrate the filtrate to dryness under reduced pressure to remove the ethanol solvent.[3]

-

Extraction & Filtration: Slurry the resulting concentrate in dichloromethane (DCM). This step helps to dissolve the organic product while leaving behind any remaining inorganic salts. Filter the slurry.[3]

-

Final Purification: Concentrate the DCM filtrate and purify the residue by distillation under reduced pressure (e.g., at ~5 mm Hg).[3] Collect the fraction boiling at 100-102°C.[3] This step is critical for achieving the high purity (≥98%) required for most research applications.

Section 3: Applications in Drug Discovery and Chemical Research

This compound is not merely an intermediate; it is a strategic component used to build complex molecules with tailored biological activities. Its utility stems from the advantageous properties conferred by its constituent parts.

-

Scaffold for Active Pharmaceutical Ingredients (APIs): The piperazine ring is a privileged scaffold found in numerous FDA-approved drugs, including antipsychotics and kinase inhibitors.[1][6] This compound provides a pre-functionalized piperazine ready for incorporation.

-

Modulation of Pharmacokinetics: The tertiary amine groups are basic and will be protonated at physiological pH. This enhances aqueous solubility, a critical factor for drug formulation and bioavailability. The overall structure can influence a molecule's ability to cross cellular membranes.

-

Building Block for Specialty Chemicals: Beyond pharmaceuticals, it is used in the synthesis of specialty chemicals where its unique structure can be leveraged for diverse applications.[4]

-

Proteomics Research: It has been cited as a substituted piperazine compound for use in proteomics research, likely as a reagent for modifying proteins or as a component in specialized buffer systems.[2]

Section 4: Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount for reproducible research. The primary method for purity assessment is Gas Chromatography (GC).

Protocol: Purity Assessment by Gas Chromatography (GC)

-

System Preparation: Use a GC system equipped with a Flame Ionization Detector (FID). A standard non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically suitable.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol. A concentration of ~1 mg/mL is a good starting point.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet operating in split mode.

-

GC Conditions (Typical):

-

Inlet Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes. (Note: This program should be optimized for the specific column and system).

-

Carrier Gas: Helium or Hydrogen.

-

Detector Temperature: 300°C

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A purity of ≥98.0% is the common commercial standard.

Expected Spectroscopic Characteristics

While specific spectral data is best obtained experimentally, the following are expected characteristics based on the structure:

-

¹H NMR: The spectrum would be complex but predictable. One would expect to see distinct signals for the N-CH₃ protons (a singlet, ~2.2 ppm), multiple overlapping multiplets for the CH₂ groups of the propyl chain and the piperazine ring, and a broad singlet for the N-H proton on the piperazine ring.[7][8]

-

¹³C NMR: The spectrum would show distinct signals for each of the unique carbon atoms. The methyl groups on the dimethylamino function would appear furthest upfield, followed by the various methylene (CH₂) carbons of the propyl chain and piperazine ring.[9][10]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M+) at m/z 171, with characteristic fragmentation patterns corresponding to the loss of fragments from the side chain and cleavage of the piperazine ring.

Section 5: Reactivity, Stability, and Safe Handling

Understanding the reactivity and stability of this compound is crucial for its safe storage and use in subsequent reactions.

Stability and Reactivity Profile

| Parameter | Information | Source(s) |

| Stability | Stable under normal storage conditions. | [5] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides. | [11] |

| Hazardous Reactions | None reported under normal processing. | [11] |

| Conditions to Avoid | Exposure to incompatible materials. Piperazine itself is sensitive to light and moisture (hygroscopic). | [11] |

| Degradation | The parent piperazine structure can undergo thermal and oxidative degradation, a process that can be catalyzed by metals like copper. | [12] |

Safe Handling and Storage Protocol

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Caption: Essential workflow for safe handling and storage.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, separate from strong acids and oxidizing agents.[11][13]

Conclusion

This compound (CAS 877-96-3) is a highly versatile and valuable chemical intermediate. Its bifunctional nature, combining the privileged piperazine scaffold with a flexible dimethylaminopropyl side chain, makes it a strategic choice for constructing complex molecules in pharmaceutical and materials science research. A thorough understanding of its synthesis, properties, and handling requirements, as detailed in this guide, enables researchers to leverage its full potential while ensuring safety and reproducibility in their work.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. China 1- [3- (DIMETHYLAMINO) PROPYL] CAS PIPERAZINE: 877-96-3 Gwneuthurwyr - Sampl Am Ddim - Alfa Chemical [cy.alfachemar.com]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. tcichemicals.com [tcichemicals.com]

"1-(3-Dimethylaminopropyl)piperazine" molecular weight and formula

An In-Depth Technical Guide to 1-(3-Dimethylaminopropyl)piperazine: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 877-96-3, is a bifunctional organic compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry.[1][2] Its molecular architecture, featuring a piperazine ring coupled with a dimethylaminopropyl side chain, makes it a versatile building block and a valuable intermediate in the synthesis of complex molecules.[2] The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals, where it is often employed to modulate physicochemical properties such as aqueous solubility and to serve as a linker for pharmacophoric groups.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Identification

The fundamental characteristics of a chemical reagent are critical for its effective use in research and development. The identity and purity of this compound are established through a combination of its chemical formula, molecular weight, and various physical constants. Commercial grades typically offer a purity of 98% or higher, as determined by Gas Chromatography (GC), ensuring minimal interference from impurities in sensitive synthetic applications.[5][6]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₂₁N₃[1][2][5][7] |

| Molecular Weight | 171.28 g/mol [1][5][6] |

| CAS Number | 877-96-3[1][5] |

| Alternate Names | N,N-Dimethyl-1-piperazinepropanamine; N,N-Dimethyl-3-piperazinopropylamine[1][5] |

| InChI Key | YJRGRZJKGMBHIB-UHFFFAOYSA-N[5][6] |

| SMILES | CN(C)CCCN1CCNCC1[5][6][7] |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Clear, light yellow liquid[2] |

| Boiling Point | 100-102°C at 5 mmHg[8] |

| Density | ~0.911 g/cm³[2] |

| Refractive Index (n20/D) | 1.478[5][6] |

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This standard approach offers a reliable and scalable method for producing the compound in a laboratory setting.

Principle of Synthesis

The core of the synthesis involves the N-alkylation of piperazine. Piperazine, with its two secondary amine groups, acts as a nucleophile. One of the amine groups attacks the electrophilic carbon of an alkyl halide, in this case, 3-chloro-N,N-dimethylpropanamine. A base, such as sodium bicarbonate, is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Using a large excess of piperazine helps to minimize the undesired dialkylation product.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[8]

Materials:

-

Piperazine (1.2 mole)

-

3-chloro-N,N-dimethylpropanamine hydrochloride (0.455 mole)

-

Sodium bicarbonate (1.3 mole)

-

Ethanol (500 ml)

-

Dichloromethane

Procedure:

-

Combine 100 g (1.2 mole) of piperazine, 72 g (0.455 mole) of 3-chloro-N,N-dimethylpropanamine hydrochloride, and 110 g (1.3 mole) of sodium bicarbonate in 500 ml of ethanol in a round-bottom flask.

-

Heat the mixture under reflux for 7 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts (sodium chloride and excess sodium bicarbonate).

-

Concentrate the filtrate to dryness under vacuum to remove the ethanol.

-

Slurry the resulting residue in dichloromethane and filter again to remove any remaining piperazine hydrochloride.

-

Concentrate the filtrate to yield the crude product.

-

Purify the crude product by distillation under reduced pressure (~5 mm) to afford the final product (boiling point 100°-102°C/5 mm).[8] The yield is reported to be approximately 44%.[8]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from its bifunctional nature. The secondary amine of the piperazine ring is a potent nucleophile, readily participating in alkylation, acylation, and coupling reactions.[2] This allows for its incorporation into larger molecular frameworks. The tertiary dimethylamino group, while less reactive, enhances the basicity and polarity of the molecule, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.

Role as a Synthetic Building Block

The piperazine heterocycle is a cornerstone in medicinal chemistry, and this compound provides an efficient means to introduce it, along with a flexible, basic side chain. This structural motif is often used to connect different pharmacophoric elements within a drug molecule. For instance, its derivatives have been explored in the synthesis of novel probes for the serotonin transporter (SERT).[9] In a study developing analogues of the antidepressant citalopram, related piperazine-containing structures were synthesized to probe the S1 and S2 binding sites of SERT, demonstrating the value of this scaffold in exploring structure-activity relationships.[9]

Illustrative Synthetic Pathway

The following diagram illustrates a generalized workflow where a bifunctional intermediate like this compound is used to link two molecular fragments, a common strategy in drug discovery.

Caption: Generalized workflow showing the role of a piperazine linker in drug synthesis.

Section 4: Handling, Storage, and Safety

Due to its chemical nature, this compound must be handled with appropriate care. It is classified as an irritant and requires specific safety measures to prevent exposure.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

|---|---|---|

| Hazard Statements | H315 | Causes skin irritation.[5][6] |

| H319 | Causes serious eye irritation.[5][6] | |

| H335 | May cause respiratory irritation.[5][6] | |

| Precautionary Statements | P261 | Avoid breathing mist/vapors.[5][6] |

| P280 | Wear protective gloves/eye protection/face protection.[5] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Protocol for Safe Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][11] A respirator with a suitable filter (e.g., type ABEK) may be necessary for operations with a high risk of aerosol generation.[5]

-

Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools like pipettes or syringes.

-

Exposure Response:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]

-

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

Storage and Stability

Proper storage is essential to maintain the quality and integrity of the compound.

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

-

Container: Keep the container tightly closed to protect from moisture and air.[10][12] Some related compounds are noted to be sensitive to light, so storage in an opaque or amber container is advisable.[11][12]

Conclusion

This compound is a functionally rich and synthetically versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and dual-reactive sites make it a valuable tool for chemists, particularly those in drug discovery and development. The ability to introduce the pharmaceutically important piperazine motif while simultaneously providing a flexible, basic side chain allows for the systematic modification of lead compounds to optimize their biological activity and pharmacokinetic profiles. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1- 3-(Dimethylamino)propyl piperazine = 98.0 GC 877-96-3 [sigmaaldrich.com]

- 6. 1- 3-(Dimethylamino)propyl piperazine = 98.0 GC 877-96-3 [sigmaaldrich.com]

- 7. PubChemLite - 1-[3-(dimethylamino)propyl]piperazine (C9H21N3) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Solubility Profile of 1-(3-Dimethylaminopropyl)piperazine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-(3-Dimethylaminopropyl)piperazine (CAS No. 877-96-3), a key intermediate in pharmaceutical research and development. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes information on its physicochemical properties, the known solubility of its parent compound, piperazine, and established principles of organic chemistry to predict its behavior in a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the solubility of this versatile compound.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from its synthesis and purification to its formulation and bioavailability. For a molecule like this compound, which serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility in various organic solvents is paramount. This knowledge enables chemists to select appropriate solvents for reactions, extractions, and purifications, thereby optimizing yield and purity. Furthermore, in the context of formulation science, solubility dictates the choice of excipients and the feasibility of different dosage forms.

This guide aims to bridge the current information gap by providing a predictive and practical framework for understanding and determining the solubility of this compound.

Physicochemical Properties of this compound

A foundational understanding of a molecule's inherent properties is crucial for predicting its solubility. The key physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 877-96-3 | [1][2] |

| Molecular Formula | C₉H₂₁N₃ | [1][2] |

| Molecular Weight | 171.28 g/mol | [1] |

| Appearance | Liquid | |

| Refractive Index | n20/D 1.478 |

The structure of this compound, featuring a piperazine ring, a tertiary amine, and a short alkyl chain, suggests a molecule with both polar and non-polar characteristics. The nitrogen atoms in the piperazine ring and the dimethylamino group can act as hydrogen bond acceptors, while the hydrocarbon backbone contributes to its lipophilicity. This amphiphilic nature is a key determinant of its solubility across a spectrum of solvents.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

The key intermolecular forces at play include:

-

Hydrogen Bonding: The presence of nitrogen atoms in this compound, particularly the secondary amine in the piperazine ring, allows for hydrogen bonding with protic solvents (e.g., alcohols).

-

Dipole-Dipole Interactions: The polar nature of the C-N bonds in the molecule will lead to dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces (London Dispersion Forces): The non-polar alkyl chain will interact with non-polar solvents (e.g., hexane, toluene) through these weaker forces.

The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent. A diagram illustrating these interactions is provided below.

Caption: Intermolecular forces governing the solubility of this compound.

Predicted Solubility Profile

Based on the physicochemical properties and theoretical principles, a predicted solubility profile for this compound in common organic solvents is presented below. It is crucial to note that this is a predictive assessment and should be confirmed by experimental verification. The parent compound, piperazine, is known to be soluble in water, ethanol, and methanol, but poorly soluble in diethyl ether.[4][5] This provides a valuable point of reference.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The ability to form hydrogen bonds with the solvent is expected to lead to high solubility. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions should facilitate dissolution. The presence of the non-polar alkyl chain may slightly limit solubility compared to protic solvents. |

| Non-Polar Solvents | Hexane, Heptane, Toluene, Dichloromethane (DCM) | Low to Moderate | The polarity of the piperazine and dimethylamino groups is expected to limit solubility in non-polar environments. However, the alkyl chain will contribute to some degree of solubility, particularly in solvents like DCM and toluene which have some polar character. |

| Ethers | Diethyl Ether | Low | Similar to its parent compound, piperazine, low solubility is expected due to the inability of the solvent to effectively solvate the polar functional groups. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Safety Precautions

This compound is classified as an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the compound and solvents should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precisely weighed amount of this compound that is in excess of its expected solubility.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are disturbed.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus concentration.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Conclusion

While direct, published solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and the fundamental principles of solubility allows for a robust predictive assessment of its behavior in various organic solvents. This guide provides a scientifically grounded framework for researchers, predicting high solubility in protic solvents, moderate to high solubility in polar aprotic solvents, and lower solubility in non-polar solvents. To facilitate the generation of precise, application-specific data, a detailed and validated experimental protocol for solubility determination is also presented. By leveraging the predictive information and the experimental methodology outlined herein, researchers can confidently and efficiently incorporate this compound into their synthetic and formulation workflows.

References

A Comprehensive Safety and Handling Guide for 1-(3-Dimethylaminopropyl)piperazine

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 1-(3-Dimethylaminopropyl)piperazine (CAS No. 877-96-3). Moving beyond a standard Material Safety Data Sheet (MSDS), this document provides a detailed examination of the compound's hazard profile, explains the scientific rationale behind safety protocols, and offers actionable, step-by-step procedures for its safe use, storage, and emergency management. The objective is to empower laboratory personnel with the knowledge to not only comply with safety standards but to fundamentally understand and mitigate the risks associated with this versatile chemical intermediate.

Core Chemical and Physical Identity

This compound, also known by synonyms such as N,N-Dimethyl-1-piperazinepropanamine, is a substituted piperazine compound.[1][2] Its utility in proteomics research and as a building block in organic synthesis stems from its unique structure, which incorporates both a piperazine ring and a dimethylamino propyl group.[1][3] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| CAS Number | 877-96-3 | [1] |

| Molecular Formula | C₉H₂₁N₃ | [1][4] |

| Molecular Weight | 171.28 g/mol | [1] |

| Appearance | Liquid | |

| Refractive Index | n20/D 1.478 | [2] |

| Boiling Point | 77-79°C at 0.4 mmHg | [5] |

| Purity | Typically ≥97-98% (GC) | [2][5] |

Hazard Identification and Risk Analysis

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2] The Globally Harmonized System (GHS) classification consistently identifies it with the signal word "Warning" and the following hazard statements.[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This classification dictates the need for specific engineering controls and personal protective equipment (PPE) to prevent exposure. The causality is clear: the amine functionalities of the molecule can interact with and disrupt biological tissues, leading to irritation. The target organ for single-exposure toxicity is the respiratory system.[2]

It is crucial to note that while this compound is classified as an irritant, other structurally related piperazine derivatives can exhibit more severe hazards, including skin corrosion (burns) and acute toxicity if swallowed, inhaled, or in contact with skin.[6][7][8] Therefore, a cautious approach, treating the substance with a high degree of respect, is warranted.

Logical Flow for Hazard Assessment

The following diagram illustrates a self-validating thought process for assessing risk before beginning any experiment with this compound.

Caption: Risk assessment workflow for handling this compound.

Engineering and Personal Protective Controls: A Proactive Defense

The principle of ALARA (As Low As Reasonably Achievable) should govern all handling procedures. The primary defense is to minimize exposure through robust engineering controls, supplemented by appropriate PPE.

Engineering Controls:

-

Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9]

-

Emergency Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area. Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE):

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's resistance chart. Always inspect gloves before use and practice proper removal technique to avoid skin contact.

-

Protective Clothing: A standard laboratory coat must be worn and buttoned. For larger quantities, a chemically resistant apron or suit may be necessary.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill response, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK (EN14387)) is required.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes both immediate risk and long-term contamination.

Handling Protocol:

-

Preparation: Cordon off the work area. Ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents before retrieving the compound.

-

Aliquoting: Use clean, compatible glassware (e.g., borosilicate glass) or polypropylene containers. Avoid creating aerosols by dispensing the liquid slowly down the side of the receiving vessel.

-

Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[6]

-

Transport: When moving the chemical outside the fume hood, ensure the primary container is sealed and placed within a secondary, shatterproof container.

Storage Protocol:

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][9] The storage class is 10: Combustible liquids.

-

Container Integrity: Keep the container tightly sealed to prevent moisture absorption and leakage.[7] Containers that have been opened must be carefully resealed and kept upright.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially violent reactions.

Emergency Procedures: A Validated Response Plan

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

Emergency Response Workflow

Caption: Logical flow for responding to spills or personnel exposure incidents.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[10][11] Rinse the mouth with water and provide one to two glasses of water to drink. Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[11]

Spill Response Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use a liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for chemical waste.

-

Decontaminate: Clean the affected area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste container according to institutional and local environmental regulations. Do not allow the product to enter drains.[8]

Toxicological and Ecological Profile

A comprehensive understanding of a substance's impact on human health and the environment is non-negotiable for responsible scientific practice.

Toxicological Summary:

-

Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.[2]

-

Chronic Effects: Data on the long-term effects of exposure is limited. However, prolonged or repeated skin contact with similar amine compounds can lead to sensitization dermatitis.[12]

-

Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, or OSHA.[12]

Ecological Information:

-

Water Hazard: This substance is classified with a Water Hazard Class (WGK) of 3 in Germany, indicating it is severely hazardous to water.[2] This underscores the critical importance of preventing its release into the environment.

-

Persistence and Degradability: No specific data on the biodegradability of this compound was found in the provided sources.

-

Bioaccumulation: No specific data on the bioaccumulative potential was found.

Given the high water hazard classification, all waste containing this material must be treated as hazardous chemical waste and disposed of through a licensed contractor.[7] Under no circumstances should it be discharged into sewers or waterways.

References

- 1. scbt.com [scbt.com]

- 2. 1- 3-(Dimethylamino)propyl piperazine = 98.0 GC 877-96-3 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - 1-[3-(dimethylamino)propyl]piperazine (C9H21N3) [pubchemlite.lcsb.uni.lu]

- 5. 1-(3-Dimethylaminopropyl)-piperazine [oakwoodchemical.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 1-(3-DIETHYLAMINOPROPYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Strategic Utility of 1-(3-Dimethylaminopropyl)piperazine in Modern Organic Synthesis: A Technical Guide

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and application of the versatile chemical intermediate, 1-(3-Dimethylaminopropyl)piperazine. Herein, we delve into the nuanced reactivity of this bifunctional molecule and explore its strategic deployment in the synthesis of complex organic scaffolds, with a particular focus on pharmaceutically relevant compounds.

Introduction: Unveiling a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 877-96-3) has emerged as a valuable intermediate due to its unique bifunctional nature. It incorporates a nucleophilic secondary amine within a piperazine ring and a tertiary amine on a flexible propyl side chain. This dual-functionality allows for a diverse range of chemical transformations, making it a coveted reagent in the synthesis of novel therapeutic agents and other fine chemicals. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to impart desirable physicochemical properties such as improved solubility and bioavailability.[1]

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 877-96-3 | [2] |

| Molecular Formula | C₉H₂₁N₃ | [2] |

| Molecular Weight | 171.28 g/mol | [2] |

| Appearance | Clear, light yellow liquid | [3] |

| Boiling Point | 77-79 °C at 0.4 mmHg | Oakwood Chemical |

| Density | ~0.911 g/cm³ | [3] |

| Refractive Index (n20/D) | ~1.478 | [4] |

| Purity | Typically >95% | [3] |

Synthesis of this compound: A Practical Approach

The synthesis of monosubstituted piperazines can be challenging due to the potential for di-alkylation. However, methods have been developed to favor the mono-substituted product. A common and practical laboratory-scale synthesis of this compound involves the nucleophilic substitution of a suitable alkyl halide with an excess of piperazine.

Synthetic Protocol

A widely utilized method for the preparation of this compound is the reaction of piperazine with 3-chloro-N,N-dimethylpropanamine hydrochloride.[5]

Reaction Scheme:

Figure 1: General synthetic scheme for this compound.

Step-by-Step Methodology: [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (1.2 moles), 3-chloro-N,N-dimethylpropanamine hydrochloride (0.455 moles), and sodium bicarbonate (1.3 moles) in ethanol (500 ml).

-

Reaction Execution: Heat the mixture to reflux and maintain for 7 hours. The sodium bicarbonate acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under vacuum to remove the ethanol.

-

Purification: Slurry the resulting residue in dichloromethane and filter to remove any remaining salts. Concentrate the filtrate and distill the crude product under reduced pressure (e.g., ~5 mm Hg) to yield pure this compound (boiling point 100-102 °C at 5 mm Hg).

Applications in Organic Synthesis: A Gateway to Complex Molecules

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen centers. The secondary amine of the piperazine ring is a potent nucleophile, readily participating in alkylation and acylation reactions. The tertiary amine of the dimethylaminopropyl side chain is typically non-reactive under these conditions, but can act as a proton sponge or participate in coordination chemistry.

Nucleophilic Substitution Reactions

The secondary amine of the piperazine ring is the primary site of reactivity, readily undergoing Sₙ2 reactions with a variety of electrophiles.

Mechanism of N-Alkylation:

Figure 2: Generalized mechanism of N-alkylation of the piperazine moiety.

Acylation Reactions

The secondary amine also readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is fundamental in the construction of many pharmaceutical scaffolds.

Case Study: Synthesis of Citalopram Analogues

A notable application of this compound is in the synthesis of novel probes for the serotonin transporter (SERT), based on the structure of the well-known antidepressant, Citalopram. In a study aimed at exploring the S1 and S2 binding sites of SERT, this intermediate was used to introduce a substituted piperazine moiety onto a core scaffold.[6]

Synthetic Workflow for Citalopram Analogue Synthesis:

Figure 3: Workflow for the synthesis of a Citalopram analogue.

Experimental Protocol (General Reductive Amination): [6]

-

Reaction Setup: To a solution of the aldehyde precursor (1 equivalent) in 1,2-dichloroethane, add this compound (1 equivalent).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Citalopram analogue.

Role in Drug Discovery and Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antipsychotics, antihistamines, and anticancer drugs.[1] While this compound may not be the direct precursor for all of these, its structural motif is representative of the types of building blocks employed in their synthesis. For instance, the synthesis of the atypical antipsychotic Olanzapine involves the reaction of a thienobenzodiazepine intermediate with N-methylpiperazine.[4][7] Similarly, the synthesis of Clozapine involves the introduction of an N-methylpiperazine moiety onto a dibenzodiazepine core.[3][8] The use of intermediates like this compound allows for the exploration of structure-activity relationships by introducing a different N-substituent, which can modulate the pharmacological and pharmacokinetic properties of the final compound.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[4]

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a strategically important chemical intermediate in organic synthesis. Its bifunctional nature provides a versatile platform for the introduction of the pharmacologically significant piperazine moiety, while the dimethylaminopropyl side chain can influence the physicochemical properties of the target molecule. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel pharmaceuticals and other advanced materials. The continued exploration of such versatile building blocks will undoubtedly fuel innovation in the field of organic chemistry.

References

- 1. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]

- 2. scbt.com [scbt.com]

- 3. Clozapine synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. prepchem.com [prepchem.com]

- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac-药物合成数据库 [drugfuture.com]

- 8. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of 1-(3-Dimethylaminopropyl)piperazine

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in a multitude of clinically successful drugs.[1][2] This technical guide focuses on a specific, highly functional derivative: 1-(3-Dimethylaminopropyl)piperazine . We will dissect its molecular architecture to understand its role as a potent pharmacophore, explore its application in the design of novel therapeutics for central nervous system (CNS) disorders, cancer, and infectious diseases, and provide detailed synthetic and biological evaluation protocols for researchers in the field of drug discovery.

The this compound Scaffold: A Structural and Physicochemical Analysis

This compound (DMAPP) is a substituted piperazine compound with the chemical formula C₉H₂₁N₃.[3][4] Its structure uniquely combines two key pharmacophoric elements: a piperazine heterocycle and a flexible dimethylaminopropyl side chain. This combination imparts favorable properties for drug design.[1][5]

The six-membered piperazine ring, with its two opposing nitrogen atoms, offers structural rigidity, a large polar surface area, and serves as both a hydrogen bond donor and acceptor.[2][5] These features often lead to improved aqueous solubility and oral bioavailability, crucial characteristics for drug candidates.[2][5] The dimethylaminopropyl chain adds a second basic center and a flexible linker, allowing for optimal spatial orientation of the molecule to interact with diverse biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 877-96-3 | [3][4] |

| Molecular Formula | C₉H₂₁N₃ | [3][4] |

| Molecular Weight | 171.28 g/mol | [3][4] |

| Form | Liquid | [4] |

| Refractive Index | n20/D 1.478 | [4] |

Core Applications in Medicinal Chemistry

The DMAPP scaffold is a versatile building block for designing ligands that target a wide range of biological systems. Its derivatives have shown significant potential in several therapeutic areas.

Central Nervous System (CNS) Disorders

The arylpiperazine motif, often appended with side chains like the dimethylaminopropyl group, is a classic pharmacophore for CNS-acting drugs, particularly those modulating monoamine neurotransmitter systems.[6][7]

Many successful antipsychotic drugs, both typical and atypical, function by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain's mesolimbic and mesocortical pathways.[8][9][10] The overactivity of the mesolimbic dopamine pathway is linked to the "positive" symptoms of psychosis (e.g., hallucinations, delusions).[10] Atypical antipsychotics also block 5-HT2A receptors, which is thought to help manage the "negative" symptoms (e.g., affective flattening, apathy).[8][9]

The DMAPP scaffold is integral to designing such dual-receptor antagonists. The basic nitrogen of the piperazine ring often forms a critical ionic bond with a conserved aspartate residue in the transmembrane domain of these G-protein coupled receptors, while the aryl group (attached to the other piperazine nitrogen) occupies a hydrophobic pocket.[11] The dimethylaminopropyl chain can further optimize binding and selectivity. Many approved antipsychotics, such as Cariprazine, feature a piperazine core connected to a side chain that interacts with D2/D3 receptors.[12]

Caption: Simplified pathway of D2/5-HT2A receptor antagonism by arylpiperazine antipsychotics.

The DMAPP moiety is also a key structural feature in the development of selective serotonin reuptake inhibitors (SSRIs).[13] Citalopram, a widely used antidepressant, is chemically named 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.[12][13] Extensive structure-activity relationship (SAR) studies on citalopram analogues have demonstrated that modifications to the dimethylaminopropyl side chain and the aromatic systems can fine-tune binding affinity and selectivity for the serotonin transporter (SERT) over other monoamine transporters.[13][14] This research highlights the scaffold's utility in creating highly selective CNS agents.[13][15]

Anticancer Agents

The piperazine ring is a prevalent scaffold in a multitude of FDA-approved anticancer drugs.[16] Its derivatives are known to exhibit cytotoxic effects and can be designed to inhibit various cancer-related targets, such as protein kinases.[11][16] The flexible yet constrained nature of the piperazine ring makes it an excellent linker to connect different pharmacophoric elements, orienting them for optimal interaction with the target protein's binding site.[11] Studies have shown that novel piperazine derivatives can effectively restrain the growth of cancer cell lines, such as HepG2 and MDA-MB-231, and induce apoptosis.[17][18] The incorporation of the DMAPP moiety can enhance the solubility and cell permeability of these potential anticancer agents, improving their overall drug-like properties.[19]

Antiviral and Antimicrobial Agents

The piperazine scaffold has been identified as a promising starting point for the development of novel antiviral therapeutics.[20] For instance, derivatives have been synthesized and screened for activity against norovirus, demonstrating that functionalized piperazines can serve as a launchpad for developing potent inhibitors.[20] The structural versatility allows for the creation of large, diverse libraries to screen against viral targets like proteases, polymerases, or entry proteins.[21][22][23] Furthermore, various piperazine derivatives have been shown to possess significant antibacterial and antifungal activities against a range of pathogenic microbes.[24][25]

Synthetic Methodologies

The utility of the DMAPP scaffold is enhanced by its straightforward and versatile synthesis, which allows for extensive derivatization.

Synthesis of the Core Scaffold: this compound

The parent compound can be reliably synthesized via nucleophilic substitution.

Protocol 1: Synthesis of this compound [26]

-

Reaction Setup: In a round-bottom flask, combine piperazine (1.2 mole), 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (0.455 mole), and sodium bicarbonate (1.3 mole) in 500 mL of ethanol.

-

Reflux: Heat the mixture under reflux for 7 hours. The sodium bicarbonate acts as a base to neutralize the HCl byproduct.

-

Workup: Allow the mixture to cool to room temperature. Filter the solid precipitate (sodium chloride and excess sodium bicarbonate) and concentrate the filtrate to dryness under vacuum.

-

Extraction: Slurry the resulting residue in dichloromethane and filter again to remove any remaining inorganic salts.

-

Purification: Concentrate the filtrate and purify the crude product by distillation under reduced pressure (e.g., 100-102°C at ~5 mm Hg) to yield the final product.

Derivatization Strategies

The secondary amine (N-H) of the piperazine ring provides a convenient handle for further modification, allowing for the synthesis of large compound libraries.

Caption: General synthetic pathways for the derivatization of the DMAPP scaffold.

-

N-Acylation/Sulfonylation: Reacting DMAPP with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like EDC or HATU) yields amide or sulfonamide derivatives.[25][27]

-

N-Alkylation/Arylation: The secondary amine can be alkylated using alkyl halides or coupled with aryl halides via Buchwald-Hartwig or similar cross-coupling reactions to introduce diverse substituents.[28]

-

Reductive Amination: Condensation with an aldehyde or ketone followed by reduction with an agent like sodium triacetoxyborohydride (STAB) is a powerful method to introduce a wide variety of substituted benzyl or alkyl groups.[14][20]

Protocols for Biological Evaluation

To assess the therapeutic potential of novel DMAPP derivatives, a series of standardized in vitro assays are essential.

Protocol 2: Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for a specific target receptor, such as the dopamine D2 or serotonin 5-HT2A receptor.[11]

-

Preparation: Prepare cell membrane homogenates expressing the receptor of interest.

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2), and varying concentrations of the test compound (DMAPP derivative).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[11]

Caption: General workflow for a competitive radioligand binding assay.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay determines the ability of a compound to reduce the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the DMAPP derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a validated and highly adaptable pharmacophore in modern drug discovery. Its inherent structural and physicochemical properties make it an ideal building block for developing potent and selective ligands for a wide array of biological targets. The straightforward synthesis and derivatization chemistry allows for the rapid exploration of chemical space, facilitating the optimization of lead compounds. As researchers continue to seek novel therapeutics for complex diseases, the strategic application of the DMAPP scaffold will undoubtedly continue to play a pivotal role in the development of the next generation of medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1-[3-(二甲氨基)丙基]哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. benchchem.com [benchchem.com]

- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 13. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsr.com [ijpsr.com]

- 19. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 23. EP1943221A1 - Piperazine amidines as antiviral agents - Google Patents [patents.google.com]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. researchgate.net [researchgate.net]

- 26. prepchem.com [prepchem.com]

- 27. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(3-Dimethylaminopropyl)piperazine: A Versatile Scaffold for Modern Pharmaceutical Synthesis

Executive Summary: 1-(3-Dimethylaminopropyl)piperazine is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a piperazine ring with both a secondary and a tertiary amine, alongside a flexible dimethylaminopropyl chain, offers multiple points for synthetic modification. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will explore its fundamental physicochemical properties, delve into its synthetic reactivity and mechanistic considerations, present a detailed experimental protocol for a key transformation, and contextualize its application through a representative synthetic case study. The insights provided herein are designed to empower chemists to leverage the full potential of this valuable intermediate in the creation of novel therapeutic agents.

Core Properties and Safety Profile

A thorough understanding of a building block's physical characteristics and safety requirements is the foundation of sound experimental design. This compound is a liquid at room temperature with specific properties that must be considered for handling, reaction setup, and purification.[1]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 877-96-3 | [2][3] |

| Molecular Formula | C₉H₂₁N₃ | [2] |

| Molecular Weight | 171.28 g/mol | [4] |

| Appearance | Clear, light yellow liquid | [1][5] |

| Boiling Point | 77-79 °C at 0.4 mmHg | [3] |

| Refractive Index | n20/D 1.478 | [5] |

| Purity | Typically ≥95-98% (GC) | [6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Signal Word | Warning | [3] |

| Recommended PPE | Eyeshields, chemical-resistant gloves, Type ABEK (EN14387) respirator filter |

The Synthetic Versatility of this compound

The utility of this compound stems from its bifunctional nature, offering two distinct nucleophilic centers within the piperazine ring.[1] The secondary amine (N-4) is significantly more reactive towards electrophiles than the tertiary amine (N-1) due to reduced steric hindrance and the absence of alkyl group-induced electron donation. The distal tertiary amine in the propyl chain primarily influences the final compound's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetics.[7]

Key Reactive Sites and Mechanistic Considerations

The piperazine moiety is a cornerstone in medicinal chemistry, often incorporated to serve as a scaffold or to introduce basicity, thereby improving aqueous solubility and facilitating salt formation.[7] The differential reactivity of the two nitrogen atoms in this compound is the key to its synthetic utility, allowing for selective monosubstitution under controlled conditions.

Caption: Reactivity map of this compound.

Core Synthetic Transformations

The unmasked secondary amine is readily functionalized through several robust and widely employed synthetic methods.

-

N-Alkylation: This is achieved through nucleophilic substitution with alkyl halides or sulfonates. This straightforward reaction is a common method for introducing alkyl chains or linking the piperazine core to another part of a target molecule.[7]

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new carbon-nitrogen bond, providing access to a diverse range of N-substituted derivatives.[7]

-

N-Arylation: Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly effective for forming an N-aryl bond. This reaction involves a palladium catalyst and a suitable ligand to couple the piperazine nitrogen with an aryl halide or triflate, a cornerstone transformation for synthesizing CNS-active agents and kinase inhibitors.[7]

-

Acylation: The reaction with acyl chlorides or anhydrides readily forms amides, introducing a carbonyl group that can alter the electronic properties and hydrogen bonding capacity of the molecule.

Case Study: Synthesis of a Bioactive Phenylpiperazine Moiety

Phenylpiperazine structures are prevalent in pharmaceuticals, particularly those targeting central nervous system (CNS) receptors.[8] The synthesis of a substituted N-aryl piperazine derivative via Buchwald-Hartwig amination serves as an excellent case study to demonstrate the utility of this compound.

Caption: Synthetic pathway for an N-aryl piperazine derivative.

This transformation is highly efficient and tolerates a wide range of functional groups on the aryl halide, making it a powerful tool in combinatorial chemistry and lead optimization campaigns.

Experimental Protocols

Adherence to a well-defined, reproducible protocol is paramount for synthetic success. The following section details a representative procedure for the Buchwald-Hartwig amination described in the case study.

Protocol: Buchwald-Hartwig N-Arylation

Objective: To synthesize 4-(4-(3-(dimethylamino)propyl)piperazin-1-yl)benzonitrile.

Materials:

-

This compound (1.0 eq)

-

4-Bromobenzonitrile (1.05 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

Xantphos (0.02 eq)

-

Caesium Carbonate (Cs₂CO₃) (1.5 eq)

-

Anhydrous Toluene

Workflow Diagram:

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add caesium carbonate (1.5 eq), 4-bromobenzonitrile (1.05 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

-

Causality: Using a dry Schlenk flask and inert reagents is critical as palladium catalysts can be sensitive to air and moisture, which could lead to catalyst deactivation and lower yields.

-

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with dry nitrogen gas.

-

Causality: This process removes atmospheric oxygen, which can oxidatively degrade both the palladium(0) catalyst and the phosphine ligand, ensuring the catalytic cycle remains active.

-

-

Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene via syringe, followed by the dropwise addition of this compound (1.0 eq).

-

Causality: Toluene is a common high-boiling, non-polar solvent suitable for this reaction. Adding the nucleophilic amine last and dropwise helps to control any initial exotherm.

-

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water. Stir for 10 minutes, then separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Causality: The aqueous wash removes the inorganic base (Cs₂CO₃) and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol containing 1% triethylamine.

-

Causality: The addition of a small amount of triethylamine to the eluent neutralizes the acidic sites on the silica gel, preventing the basic amine product from tailing or irreversibly adsorbing to the stationary phase.

-

-

Analysis: Combine the pure fractions and concentrate to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook